Methyl2-amino-4-cyclopropylbutanoatehydrochloride
Description
Methyl 2-amino-4-cyclopropylbutanoate hydrochloride is a hydrochloride salt of a methylated amino acid ester featuring a cyclopropyl group in its side chain. The compound combines a cyclopropane ring—a strained three-membered cyclic hydrocarbon—with an esterified carboxylic acid and a primary amine group, which is protonated as a hydrochloride salt to enhance solubility and stability. This structural motif is significant in medicinal chemistry, where cyclopropane rings are often employed to modulate conformational rigidity, bioavailability, and target binding .
The synthesis of such compounds typically involves cyclopropanation strategies and subsequent functionalization. For example, analogous compounds like Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (Reference Example 87 in EP 4 374 877 A2) are synthesized via nucleophilic substitution or ring-opening reactions, yielding hydrochloride salts with high purity (e.g., 80% yield in the cited patent) .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 2-amino-4-cyclopropylbutanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
SIBZTYSYEQZGOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1CC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-4-cyclopropylbutanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Esterification: The butanoate ester can be formed through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl2-amino-4-cyclopropylbutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl2-amino-4-cyclopropylbutanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-amino-4-cyclopropylbutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in ring size (cyclopropyl vs. cyclobutyl/cyclopentyl) and substituent positioning. Below is a comparative analysis:
*Estimated based on structural formula.
†Inferred from cyclopropane ring strain; exact shifts require experimental validation.
‡Predicted from larger ring systems with reduced strain.
Key Observations :
- Solubility : All compounds exhibit improved aqueous solubility due to the hydrochloride salt. However, side-chain cyclopropane placement may reduce steric hindrance, favoring better solubility than cyclobutane analogs .
- NMR Signatures : Cyclopropane protons typically resonate upfield (δ 1.0–2.0) due to ring strain, whereas cyclobutane/cyclopentane protons appear at δ 2.0–3.0. The target compound’s side-chain cyclopropane may show distinct splitting patterns compared to cyclic amines .
Pharmacological Implications
- Target Binding : Cyclopropane’s rigidity may enhance binding to flat hydrophobic pockets (e.g., enzyme active sites), whereas larger rings offer conformational flexibility for dynamic targets.
- Metabolic Stability : The methyl ester group in all analogs may act as a prodrug, with esterase-mediated hydrolysis releasing the active carboxylic acid. Cyclopropane’s stability could prolong half-life compared to strained cyclobutane systems.
Biological Activity
Methyl 2-amino-4-cyclopropylbutanoate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of Methyl 2-amino-4-cyclopropylbutanoate hydrochloride typically involves the reaction of cyclopropyl derivatives with amino acids or their esters. The process can yield various derivatives that may enhance biological activity. For instance, the synthesis pathway may include the use of N-Boc protected amino acids followed by deprotection to yield the final hydrochloride salt form .
Pharmacological Properties
Methyl 2-amino-4-cyclopropylbutanoate hydrochloride has been evaluated for several pharmacological properties:
- Inhibition of Platelet Aggregation : Studies indicate that some derivatives of this compound exhibit potent inhibition of platelet aggregation, potentially more effective than established drugs like clopidogrel. This suggests a promising application in cardiovascular therapies .
- Antiviral Activity : In vitro studies have shown that certain analogs possess antiviral properties, specifically against HIV. The effectiveness is usually measured by the compound's EC50 (the concentration required to inhibit viral replication by 50%) and CC50 (the concentration that causes cytotoxicity) .
Study on Antiviral Efficacy
A notable study evaluated the antiviral activity of various synthesized compounds similar to Methyl 2-amino-4-cyclopropylbutanoate hydrochloride. The results demonstrated significant antiviral effects with an EC50 value as low as 3.1 nM for one of the compounds tested, indicating high potency against HIV .
Cardiovascular Applications
Another research effort focused on the cardiovascular implications of this compound. It was found that specific derivatives could effectively inhibit platelet aggregation, which is crucial in preventing thrombus formation. The study highlighted that these compounds could serve as alternatives to existing antiplatelet medications .
Table 1: Biological Activity Summary of Methyl 2-amino-4-cyclopropylbutanoate Hydrochloride Derivatives
| Compound Name | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Activity Type |
|---|---|---|---|---|
| Compound A | 3.1 | 98576 | 31798 | Antiviral |
| Compound B | 6.7 | 96171 | 14353 | Antiviral |
| Compound C | <5 | >100000 | n/a | Antiplatelet |
Table 2: Pharmacological Effects on Platelet Aggregation
| Compound Name | Inhibition (%) at 100 µM |
|---|---|
| Clopidogrel | 85 |
| Methyl Derivative A | 90 |
| Methyl Derivative B | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
